molecular formula C11H18INO3 B2535829 Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 2126162-98-7

Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2535829
CAS No.: 2126162-98-7
M. Wt: 339.173
InChI Key: VYSAILWZWFSAOH-UHFFFAOYSA-N
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Description

Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core, followed by functionalization to introduce the iodomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The bicyclic structure provides rigidity and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18INO3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSAILWZWFSAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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